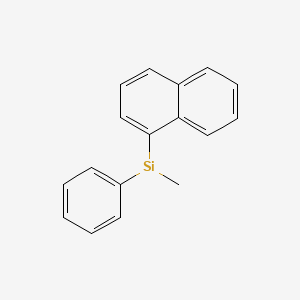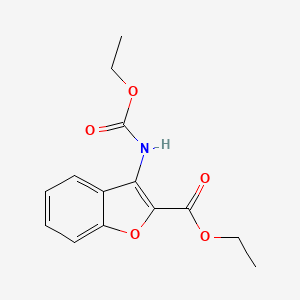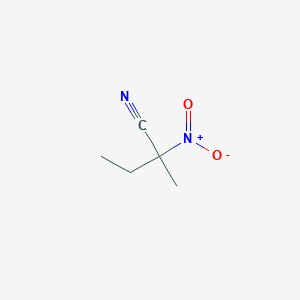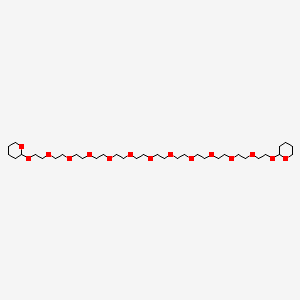
Thp-peg12-thp
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thp-peg12-thp is a homobifunctional polyethylene glycol (PEG) linker containing two tetrahydropyran (THP) groups. This compound is used in various scientific and industrial applications due to its unique properties, such as increased water solubility and the ability to form stable conjugates with other molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thp-peg12-thp involves the protection of hydroxyl groups with tetrahydropyran (THP) groups. The THP groups act as protecting groups for alcohols, which can be removed under acidic conditions. The synthetic route typically involves the reaction of PEG with THP in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The production process may also include purification steps such as distillation or chromatography to remove impurities.
Chemical Reactions Analysis
Types of Reactions
Thp-peg12-thp undergoes various chemical reactions, including:
Oxidation: The THP groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The THP groups can be reduced to form alcohols.
Substitution: The THP groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield aldehydes or carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
Thp-peg12-thp has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Employed in the modification of biomolecules for improved stability and solubility.
Medicine: Utilized in drug delivery systems to enhance the bioavailability and efficacy of therapeutic agents.
Industry: Applied in the production of advanced materials and coatings .
Mechanism of Action
The mechanism of action of Thp-peg12-thp involves the formation of stable conjugates with other molecules through its THP groups. The THP groups can be selectively removed under acidic conditions, allowing for the controlled release of the conjugated molecules. This property makes this compound an effective linker in various applications.
Comparison with Similar Compounds
Similar Compounds
Thp-peg11-thp: Similar to Thp-peg12-thp but with one less ethylene glycol unit.
Thp-peg13-thp: Similar to this compound but with one more ethylene glycol unit.
Uniqueness
This compound is unique due to its specific length and the presence of two THP groups, which provide optimal properties for certain applications. Its increased water solubility and ability to form stable conjugates make it particularly useful in drug delivery and biomolecule modification.
Properties
Molecular Formula |
C34H66O15 |
|---|---|
Molecular Weight |
714.9 g/mol |
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(oxan-2-yloxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]oxane |
InChI |
InChI=1S/C34H66O15/c1-3-7-46-33(5-1)48-31-29-44-27-25-42-23-21-40-19-17-38-15-13-36-11-9-35-10-12-37-14-16-39-18-20-41-22-24-43-26-28-45-30-32-49-34-6-2-4-8-47-34/h33-34H,1-32H2 |
InChI Key |
PPXWVHXHHPVTSS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOC2CCCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



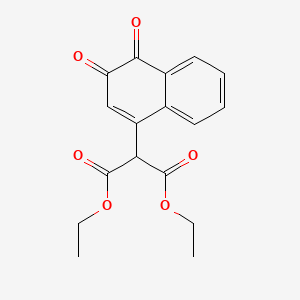

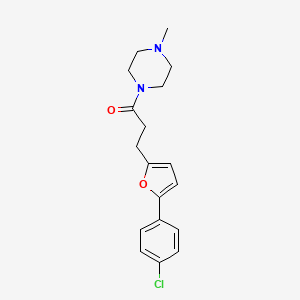

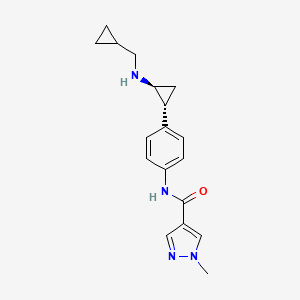
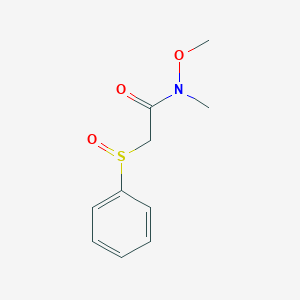
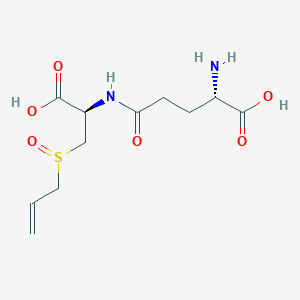
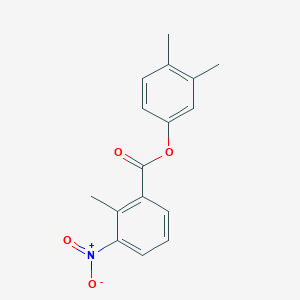
![(2S)-13,13,14,14,15,15,16,16,16-nonadeuterio-2-hydroxy-N-[(E,2S,3R,6R)-1,3,6-trihydroxyoctadec-4-en-2-yl]hexadecanamide](/img/structure/B11937836.png)
